Mecarbam

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mecarbam is synthesized through a multi-step process involving the reaction of ethyl (mercaptoacetyl)methylcarbamate with O,O-diethyl phosphorodithioic acid. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to achieve a high purity level, typically greater than 85%, with small amounts of impurities such as triethyldithiophosphate and S-(ethoxycarbonyl) diethyl dithiophosphate .

Análisis De Reacciones Químicas

Types of Reactions: Mecarbam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It is stable at normal temperatures but hydrolyzes at pH below 3 to yield (C2H5O)2PSSCH2COOH, carbon dioxide, ethanol, and methylamine .

Common Reagents and Conditions:

Hydrolysis: Occurs under acidic conditions (pH < 3).

Oxidation: Can be oxidized using common oxidizing agents.

Substitution: Involves the replacement of functional groups under specific conditions.

Major Products: The major products formed from these reactions include (C2H5O)2PSSCH2COOH, carbon dioxide, ethanol, and methylamine .

Aplicaciones Científicas De Investigación

Agricultural Applications

Mecarbam is utilized extensively in agriculture for pest control due to its effectiveness against a variety of insects and mites. It acts by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function in pests.

Efficacy in Pest Control

- Target Pests : this compound is effective against aphids, spider mites, and various beetles.

- Formulations : Common formulations include Pestcombi and Testan, which combine this compound with other active ingredients for enhanced efficacy .

Residue Studies

- A study indicated that this compound does not bioaccumulate in livestock when administered at dietary levels of 10 mg/kg, showing no toxic reactions in cows .

- Long-term studies have shown that this compound does not induce carcinogenic changes in treated animals, with a no-effect level established at 5 mg/kg in the diet based on cholinesterase activity .

Toxicological Studies

This compound has been the subject of numerous toxicological evaluations to assess its safety and potential health risks associated with exposure.

Acute Toxicity

- A case study highlighted a young male who developed polyneuropathy following an acute overdose of this compound, indicating its neurotoxic potential at high doses .

- In animal studies, acute oral toxicity tests determined the LD50 for hens to be approximately 200 mg/kg, with observable cholinergic signs following administration .

Long-Term Exposure Studies

- In a two-year study involving beagle dogs, no significant health effects were observed at dietary levels up to 50 mg/kg, suggesting a low risk for chronic exposure under controlled conditions .

- Observations from rat studies indicated no significant differences in growth or food consumption across various dosages, although cholinesterase activity was notably reduced at higher levels .

Potential Therapeutic Investigations

While primarily used as a pesticide, there is emerging interest in exploring this compound's effects on human health and potential therapeutic applications.

Neuropharmacological Research

- The compound's mechanism of action as an acetylcholinesterase inhibitor has drawn attention for potential applications in treating conditions characterized by cholinergic dysfunctions.

Case Reports on Neuropathy

- Documented cases of neuropathy following acute this compound exposure suggest that further research could elucidate its effects on neurological health and potential therapeutic avenues for similar conditions .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications and effects of this compound:

| Study Type | Subject | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Acute Toxicity | Hens | 200 | LD50 determined; cholinergic signs observed |

| Long-Term Exposure | Beagle Dogs | 50 | No significant health effects over two years |

| Residue Study | Cows | 10 | No toxic reactions; no bioaccumulation |

| Neuropathy Case Study | Human | High dose | Development of polyneuropathy after overdose |

Mecanismo De Acción

Mecarbam exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target pests . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in nerve signal transmission .

Comparación Con Compuestos Similares

Methocarbamol: A centrally acting muscle relaxant used to treat musculoskeletal pain.

Meropenem: An antibiotic used to treat bacterial infections.

Comparison: Mecarbam is unique in its application as an insecticide and acaricide, whereas Methocarbamol and Meropenem are used in medical treatments for muscle relaxation and bacterial infections, respectively. This compound’s primary mode of action is through acetylcholinesterase inhibition, which is distinct from the mechanisms of Methocarbamol and Meropenem .

This compound stands out due to its specific use in pest control and its chemical structure, which includes a phosphorodithioate group, making it effective against a wide range of insect pests .

Actividad Biológica

Mecarbam is a carbamate pesticide known for its neurotoxic effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

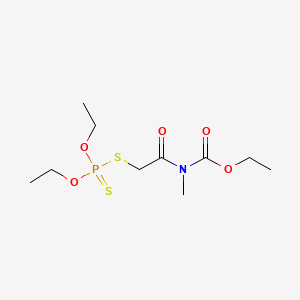

- Chemical Formula : C₁₀H₂₀NO₅PS₂

- Molecular Weight : 305.37 g/mol

- CAS Number : 17434-81-4

This compound primarily exerts its biological effects by inhibiting AChE, leading to an accumulation of acetylcholine at synapses. This mechanism is common among carbamate pesticides and results in overstimulation of cholinergic receptors, which can lead to various toxicological effects.

Acute Toxicity

In acute toxicity studies, this compound has shown varying degrees of toxicity across different species:

- Hens : The acute oral LD₅₀ was determined to be 200 mg/kg body weight, indicating significant toxicity at high doses .

- Rats : In studies involving Sprague-Dawley rats, doses as high as 50 mg/kg body weight were tolerated without significant mortality, although behavioral changes were noted .

Chronic Toxicity

Long-term studies have evaluated the effects of this compound over extended periods:

- Two-Year Study in Rats : Rats fed this compound at levels of 0.83 ppm and 4.15 ppm showed reduced growth and depressed AChE activity at higher doses, with no adverse effects observed at lower levels .

- Histopathological Findings : Examination of tissues from chronic studies revealed no significant pathological changes attributable to this compound exposure, although some behavioral changes were noted in high-dose groups .

Cholinesterase Inhibition

Cholinesterase activity is a critical parameter for assessing the neurotoxic potential of this compound:

- Dose-Response Relationship : Significant depression of plasma cholinesterase was observed at doses as low as 20 mg/kg in both male and female rats, with brain cholinesterase showing significant depression at 50 mg/kg .

- No-Effect Level : The no-effect level based on cholinesterase inhibition was determined to be approximately 5 mg/kg in dietary intake .

Study on Delayed Neurotoxicity

A study conducted on adult hens administered this compound formulations (Pestcombi and Testan) indicated no evidence of delayed neurotoxicity over a 21-day observation period. However, cholinesterase activity was significantly affected in high-dose groups .

Mutagenicity Testing

Research evaluating the mutagenic potential of this compound found no evidence of mutagenicity across various tester strains at concentrations ranging from 50 to 5000 µg/plate. This suggests that this compound does not pose a significant risk for genetic damage under the tested conditions .

Summary of Findings

| Study Type | Species | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| Acute Toxicity | Hens | 200 | LD₅₀ = 200 mg/kg; cholinergic signs observed |

| Chronic Toxicity | Rats | 0.83 - 4.15 | Reduced growth; AChE inhibition noted |

| Cholinesterase Activity | Rats | 20 - 50 | Significant depression at higher doses |

| Mutagenicity | Various strains | 50 - 5000 | No mutagenic effects observed |

Propiedades

IUPAC Name |

ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO5PS2/c1-5-14-10(13)11(4)9(12)8-19-17(18,15-6-2)16-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGMSAOQDHLCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO5PS2 | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042117 | |

| Record name | Mecarbam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown to pale yellow liquid; [HSDB] Light yellow oily liquid; [MSDSonline], Solid, OILY COLOURLESS LIQUID. | |

| Record name | Mecarbam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

144 °C @ 0.02 mm Hg, at 0.003kPa: 144 °C | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

AT ROOM TEMP LESS THAN 1 G/L WATER; LESS THAN 50 G/KG IN ALIPHATIC HYDROCARBONS; MISCIBLE WITH ALCOHOLS, AROMATIC AND CHLORINATED HYDROCARBONS, KETONES, ESTERS AT ROOM TEMPERATURE, 1 mg/mL at 21 °C, Solubility in water, g/100ml at 21 °C: 0.1 | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.222 @ 20 °C/20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 11.4 | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible at room temp, Vapor pressure at 20 °C: negligible | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OILY LIQ WHEN PURE, Light brown to pale yellow oil (tech., pale yellow to brown oil) | |

CAS No. |

2595-54-2 | |

| Record name | Mecarbam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2595-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecarbam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecarbam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecarbam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECARBAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6N6869C7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< 25 °C, 9 °C | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.